molecular formula C5H8N4 B13912253 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine

Cat. No.: B13912253
M. Wt: 124.14 g/mol
InChI Key: LYSKEWRGSHFUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a necroptosis inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases, neurodegenerative diseases, and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a necroptosis inhibitor, which can help in understanding cell death mechanisms.

    Medicine: Its potential as a necroptosis inhibitor makes it a candidate for the development of drugs to treat inflammatory diseases, neurodegenerative diseases, and cancers.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine involves its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis. This inhibition can reduce inflammation and cell death associated with various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine is unique due to its potent necroptosis inhibitory activity, which is not commonly observed in similar compounds. Its ability to effectively bind to RIPK1 and inhibit its activity makes it a valuable compound for therapeutic applications .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine

InChI

InChI=1S/C5H8N4/c6-5-7-4-2-1-3-9(4)8-5/h1-3H2,(H2,6,8)

InChI Key

LYSKEWRGSHFUEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NN2C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.